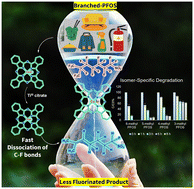Fast reductive defluorination of branched perfluorooctane sulfonic acids by cobalt phthalocyanine: electrochemical studies and mechanistic insights†
Environmental Science: Water Research & Technology Pub Date: 2023-11-06 DOI: 10.1039/D3EW00612C
Abstract
Branched perfluorooctane sulfonic acid (PFOS) is recognized as a threatening environmental pollutant due to its high persistence and bioaccumulation in various environmental matrices as well as for its toxic effects on humans and wildlife even at very low concentrations. This study reports the first investigation of branched PFOS defluorination catalyzed by metal phthalocyanines. The reaction conditions were optimized using different reductants and temperatures. CobaltII phthalocyanine, when combined with TiIII citrate as a reducing agent, was able to defluorinate 10.9% of technical PFOS within 8 hours. In contrast, vitamin B12 only showed 2.4% defluorination during the same time period, under similar conditions. The defluorination mediated by the cobaltII phthalocyanine and TiIII citrate system corresponds to 54.5% of all branched PFOS isomers (br-PFOS isomers). Isomer-specific degradation was also investigated via high-resolution LC-orbitrap followed by their relative rates. The difference in catalytic efficacy of various phthalocyanine complexes is rationalized by their structures and electrochemical response. Lastly, a new defluorination mechanism is proposed based on the newly detected degradation products after the phthalocyanine treatment and previous studies.


Recommended Literature
- [1] Charge-transfer complexes from decamethylferrocene and 1,4-quinone derivatives: neutral–ionic phase diagrams for metallocene complexes†
- [2] Antioxidant activity of yeast mannans and their growth-promoting effect on Lactobacillus strains†
- [3] Thermoreversible photocyclization of a pyrazolotriazole to a triazasemibullvalene: a novel electrocyclic reaction†
- [4] Stochastic vs. deterministic magnetic coding in designed cylindrical nanowires for 3D magnetic networks†
- [5] Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach†
- [6] Self-assembled molecules as selective contacts in CsPbBr3 nanocrystal light emitting diodes†
- [7] Size-dependent propagation of Au nanoclusters through few-layer graphene
- [8] Control of coordination chemistry in both the framework and the pore channels of mesoporous hybrid materials†
- [9] Large negatively charged organic host molecules as inhibitors of endonuclease enzymes†
- [10] A heterotriangulene polymer for air-stable organic field-effect transistors†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 14104-19-9
-
CAS no.: 1596-13-0









